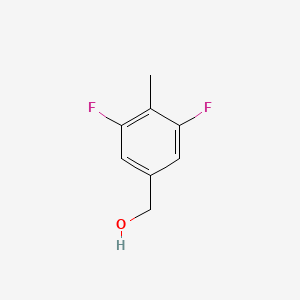
3,5-Difluoro-4-methylbenzyl alcohol
概要
説明
3,5-Difluoro-4-methylbenzyl alcohol: is an organic compound with the molecular formula C8H8F2O. It is characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring, with a hydroxyl group (-OH) attached to the benzyl position. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties .
準備方法
化学反応の分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: 3,5-Difluoro-4-methylbenzaldehyde, 3,5-Difluoro-4-methylbenzoic acid.
Reduction: 3,5-Difluoro-4-methylbenzylamine.
Substitution: 3,5-Difluoro-4-methylbenzyl chloride.
科学的研究の応用
Chemistry:
Intermediate in Synthesis: 3,5-Difluoro-4-methylbenzyl alcohol is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It is utilized in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Medicine:
Drug Development: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry:
作用機序
類似化合物との比較
3,5-Difluoro-4-methylbenzaldehyde: Similar in structure but contains an aldehyde group instead of a hydroxyl group.
3,5-Difluoro-4-methylbenzoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
3,5-Difluoro-4-methylbenzyl chloride: Contains a chloride group instead of a hydroxyl group.
Uniqueness:
生物活性
3,5-Difluoro-4-methylbenzyl alcohol (DFMBA) is an organic compound with the molecular formula C₈H₈F₂O and a molecular weight of 158.15 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of DFMBA, examining its mechanisms of action, efficacy against various pathogens, and relevant research findings.
Chemical Structure and Properties
Molecular Structure:
- IUPAC Name: this compound
- Functional Groups: Alcohol, aromatic ring with fluorine substituents
The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical factors for its biological activity. The structure allows for interactions with various biological targets, including enzymes and receptors.
DFMBA's mechanism of action primarily involves:
- Hydrophobic Interactions: Due to its lipophilic nature, DFMBA can effectively penetrate cell membranes.
- Hydrogen Bonding: The alcohol functional group facilitates interactions with biological macromolecules.
These interactions can affect enzyme activity and receptor binding, potentially leading to therapeutic effects.
Antimicrobial Activity
Preliminary studies indicate that DFMBA exhibits significant antimicrobial properties. Fluorinated compounds are often more effective against bacterial strains due to their enhanced ability to penetrate cell membranes compared to non-fluorinated counterparts.
Table 1: Antimicrobial Activity Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that DFMBA could be a promising candidate for developing new antimicrobial agents.
Anticancer Potential
Research has explored the anticancer properties of DFMBA derivatives. The unique structure of DFMBA may enhance its ability to inhibit cancer cell proliferation through various mechanisms:
- Induction of apoptosis in cancer cells
- Inhibition of tumor growth by disrupting cellular signaling pathways
Case Study: Inhibition of Cancer Cell Lines
A study investigated the effects of DFMBA on several cancer cell lines, including breast and colon cancer cells. The findings indicated that DFMBA significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
DFMBA can be compared to other fluorinated benzyl alcohols to understand its unique properties better:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound (DFMBA) | Contains two fluorine atoms; methyl group enhances reactivity | Significant antimicrobial activity |
| 4-Methylbenzyl alcohol | Lacks fluorine; lower lipophilicity | Reduced antimicrobial efficacy |
| 3,5-Dichloro-4-methylbenzyl alcohol | Chlorine instead of fluorine | Different chemical properties |
The unique combination of fluorine and methyl substituents in DFMBA imparts distinct chemical and biological properties, making it a compound of interest in various research applications.
特性
IUPAC Name |
(3,5-difluoro-4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZGPFNDJKYPCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















